3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core structure with a ketone at position 4 and a thione group at position 2. The substituent at position 3 is a hexyl chain terminating in a ketone-linked 4-pyridin-2-ylpiperazine moiety. The pyridin-2-ylpiperazine group may confer selectivity for receptors with aromatic binding pockets, while the hexyl chain could influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c29-21(27-16-14-26(15-17-27)20-10-5-6-12-24-20)11-2-1-7-13-28-22(30)18-8-3-4-9-19(18)25-23(28)31/h3-6,8-10,12H,1-2,7,11,13-17H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDGHVBTYQWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target non-receptor tyrosine-protein kinases. These proteins play a crucial role in many key processes linked to cell growth and survival.
Mode of Action
It can be inferred that the compound interacts with its targets, possibly leading to changes in cell growth and survival.
Biochemical Pathways
The compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring
Pharmacokinetics
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM.
Biological Activity
The compound 3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one represents a novel class of quinazolinone derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. Quinazolinone compounds are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.43 g/mol. The structural characteristics include a quinazolinone core linked to a pyridinylpiperazine moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2 |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
The biological activity of quinazolinone derivatives is often attributed to their ability to interact with various molecular targets:
1. Enzyme Inhibition:
Quinazolinones can inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K) pathways, leading to reduced tumor growth .
2. Receptor Modulation:
These compounds may also modulate receptor activity, particularly in the context of growth factor signaling pathways such as the epidermal growth factor receptor (EGFR) .
3. Induction of Apoptosis:
Through various signaling pathways, quinazolinones can induce apoptosis in cancer cells, making them attractive candidates for cancer therapy .
Biological Activity Studies
Several studies have investigated the biological activity of quinazolinone derivatives similar to the compound . Below are key findings from relevant research:
Anticancer Activity:
A study demonstrated that quinazolinone derivatives exhibit significant antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines. The compound BIQO-19 was shown to restore sensitivity to gefitinib in resistant NSCLC cells, highlighting the potential for combination therapies .
Anti-inflammatory Effects:
Research indicates that certain quinazolinone derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in human promyelocytic cell lines. This suggests a role in modulating inflammatory responses .
Antimicrobial Properties:
Some quinazolinones have shown activity against bacterial strains, indicating potential use as antimicrobial agents .
Case Studies
-
NSCLC Treatment:
- Objective: Evaluate the antiproliferative effects on NSCLC cells.
- Method: Sulforhodamine B (SRB) assay was used to measure growth inhibition.
- Results: The compound exhibited IC50 values comparable to established anticancer agents, suggesting efficacy in overcoming drug resistance.
-
Inflammation Modulation:
- Objective: Assess the impact on TNF-α secretion.
- Method: In vitro assays with LPS-stimulated HL-60 cells.
- Results: Significant inhibition of TNF-α production was observed without notable cytotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to two analogs with modifications in the quinazolinone core and substituents:
Functional Implications of Structural Differences
- Core Saturation: The target and K284-4151 feature partially unsaturated cores (1H-quinazolin-4-one and 2,3-dihydroquinazolin-4(1H)-one, respectively), which may enhance rigidity and π-π stacking interactions.
- Substituent Effects: Pyridin-2-ylpiperazine (Target, BB17244): The pyridine ring may engage in hydrogen bonding or cation-π interactions with biological targets, enhancing binding specificity compared to K284-4151’s phenylpiperazine . Morpholin-4-yl (BB17244): Introduces a polar oxygen atom, improving aqueous solubility relative to the non-substituted quinazolinone in the target . Bromo (K284-4151): Adds steric bulk and electron-withdrawing effects, which could alter metabolic stability or reactivity .
- Hexyl Chain: All three compounds share a hexyl spacer between the quinazolinone and piperazine groups. This chain length balances lipophilicity and spatial positioning for optimal target engagement.
Pharmacological and Physicochemical Insights
- Solubility :
- Binding Affinity :
- Synthetic Accessibility :
- BB17244 is commercially available, suggesting established synthetic routes, while the target and K284-4151 may require specialized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
